Odor Detection Threshold: Five-Fold Greater Sensitivity Than S-Methyl Thioacetate in Beer
S-Ethyl ethanethioate demonstrates a significantly lower odor detection threshold compared to its closest structural analog, S-methyl thioacetate. In beer matrices, ethyl thioacetate is detected at 10 µg/L, whereas methyl thioacetate requires a five-fold higher concentration of 50 µg/L to reach detection [1]. This differential sensory potency fundamentally precludes one-for-one substitution in flavor formulation, as identical mass additions produce non-equivalent organoleptic outcomes.
| Evidence Dimension | Odor detection threshold (µg/L in beer) |
|---|---|
| Target Compound Data | 10 µg/L |
| Comparator Or Baseline | S-Methyl thioacetate: 50 µg/L |
| Quantified Difference | 5-fold lower threshold (higher sensory potency) |
| Conditions | Beer matrix; sensory threshold determination by panel evaluation |
Why This Matters
For flavor houses and fragrance formulators, this five-fold difference in sensory potency directly impacts cost-in-use calculations and formulation precision—substituting methyl thioacetate would require substantially different dosing to achieve equivalent organoleptic intensity.
- [1] Lermusieau G, Collin S. Volatile sulfur compounds in beer and wine: a review. In: Qian MC, Fan X, Mahattanatawee K, editors. Volatile Sulfur Compounds in Food. ACS Symposium Series 1068. American Chemical Society; 2011. (Table 2 odor threshold data). View Source
